GDC-0834 was synthesized by researchers at Genentech and is classified as a small molecule kinase inhibitor. It specifically targets Bruton's tyrosine kinase, which plays a vital role in B cell receptor signaling and is implicated in various B cell malignancies and autoimmune disorders . The compound has been evaluated in clinical trials for its efficacy in treating rheumatoid arthritis and other inflammatory conditions.
The synthesis of GDC-0834 involves several key steps that optimize its pharmacological properties. The original synthetic route has been documented in scientific literature, highlighting modifications made to enhance its metabolic stability and selectivity.
GDC-0834 features a complex molecular structure characterized by its thiophene ring and an amide linkage. The molecular formula is CHNOS, with a molecular weight of approximately 252.32 g/mol.
GDC-0834 undergoes several metabolic transformations, primarily involving hydrolysis of the amide bond.
GDC-0834 exerts its therapeutic effects by inhibiting Bruton's tyrosine kinase, thereby disrupting B cell receptor signaling pathways.
GDC-0834 possesses several notable physical and chemical properties that influence its behavior in biological systems.
GDC-0834 has been primarily investigated for its role as a therapeutic agent in autoimmune diseases.
Bruton’s tyrosine kinase (BTK), a cytoplasmic non-receptor tyrosine kinase in the Tec family, emerged as a therapeutic target due to its dual role in B-cell receptor (BCR) signaling and Fcγ receptor-mediated inflammatory pathways. Early research established BTK as indispensable for B-cell development, differentiation, and survival, with dysregulated activity implicated in B-cell malignancies (e.g., chronic lymphocytic leukemia) and autoimmune disorders like rheumatoid arthritis (RA) [1] [6]. The first-generation irreversible BTK inhibitor ibrutinib (PCI-32765) demonstrated clinical efficacy in hematologic cancers by covalently binding Cys-481 in BTK’s ATP-binding domain. However, its off-target effects on kinases like EGFR and ITK limited utility in autoimmune conditions, where long-term safety necessitated greater selectivity [1] [5]. This spurred development of reversible BTK inhibitors like GDC-0834, designed to mitigate off-target risks while maintaining potency in RA and other immune-mediated diseases [6].
Table 1: Evolution of BTK Inhibitors in Clinical Development
Compound | Binding Mechanism | Primary Indications | Key Limitations |
---|---|---|---|
Ibrutinib | Irreversible | B-cell malignancies | Off-target kinase effects |
CGI-1746 | Reversible | Preclinical RA models | Suboptimal pharmacokinetics |
GDC-0834 | Reversible | RA (Clinical trials) | Metabolic instability in humans |
Fenebrutinib | Reversible | RA, SLE | Advanced clinical development |
GDC-0834 ((R)-N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide) originated from SAR optimization of the precursor CGI-1746, a potent but metabolically unstable BTK inhibitor [3] [8]. Key modifications included:
These changes yielded sub-nanomolar BTK inhibition (IC₅₀ = 0.5 nM) and >1,000-fold selectivity over 90% of kinases tested, positioning GDC-0834 as a clinical candidate [3] [8].
Table 2: Key Structural Features and SAR Contributions of GDC-0834
Structural Region | Modification | Impact on Properties |
---|---|---|
Tetrahydrobenzothiophene | Carboxamide linkage | Enhanced hinge binding; metabolic vulnerability |
Central pyrazinone | Methyl substitution at C4 | Reduced CYP oxidation; improved solubility |
Chiral piperazine | (R)-1,4-dimethyl-3-oxopiperazine | Optimal H3 pocket occupancy; increased selectivity |
Aniline linker | ortho-Methylphenyl | Blocked reactive metabolites |
BTK’s ATP-binding site offers a conserved yet structurally unique pocket exploitable for selective inhibition. The domain contains a cysteine residue (Cys-481) absent in most other kinases, enabling covalent inhibition by irreversible agents like ibrutinib. However, GDC-0834 leveraged reversible interactions to avoid long-term off-target effects [1] [6]:
Preclinical studies confirmed functional efficacy: GDC-0834 inhibited LPS-induced TNF-α production (IC₅₀ = 29 nM) and anti-IgM-stimulated B-cell proliferation (IC₅₀ = 7 nM), validating reversible ATP-site targeting [6] [8].
Despite promising potency, GDC-0834 faced significant metabolic challenges in humans due to amide bond hydrolysis:
To address this, post-GDC-0834 analogs employed strategies to block hydrolysis:
Table 3: Metabolic Pathways and Mitigation Strategies for GDC-0834
Metabolic Challenge | Findings | Optimization Tactics |
---|---|---|
Amide hydrolysis (M1 formation) | 23–169-fold higher CLint in humans vs. preclinical species | Pyridazinone amide bioisosteres |
AO/CES-mediated clearance | AO inhibition reduced M1 formation by >80% | Steric hindrance at aniline ring |
Human-relevant prediction | PXB mouse model validated human metabolite profile | Human hepatocyte screening early in lead optimization |
These efforts yielded successors like fenebrutinib (GDC-0853), which retained reversibility and potency without amide liabilities, advancing to Phase III trials for autoimmune diseases [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7